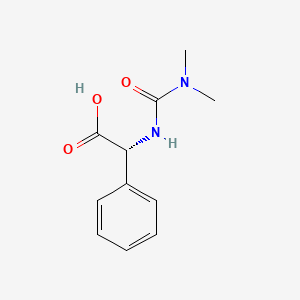

(R)-2-(3,3-dimethylureido)-2-phenylacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(dimethylcarbamoylamino)-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-13(2)11(16)12-9(10(14)15)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,16)(H,14,15)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPIZOSHELQGNL-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC(C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)N[C@H](C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Investigations and Absolute Configuration of R 2 3,3 Dimethylureido 2 Phenylacetic Acid

Determination of Absolute Configuration

Establishing the absolute configuration of a chiral center, such as the α-carbon in (R)-2-(3,3-dimethylureido)-2-phenylacetic acid, is a critical step in its characterization. This is typically achieved by relating its structure to a reference of known configuration, either through spectroscopic, chiroptical, or crystallographic techniques.

One of the most reliable methods for determining the absolute configuration of a chiral carboxylic acid is through its conversion into a pair of diastereomers by reaction with a chiral derivatizing agent (CDA) of known absolute configuration. These diastereomers, having different physical properties, can be distinguished by spectroscopic methods, most commonly Nuclear Magnetic Resonance (NMR) spectroscopy.

The principle involves forming an amide or ester linkage between the carboxylic acid and a chiral amine or alcohol, respectively. The resulting diastereomers will exhibit different chemical shifts (δ) in their NMR spectra due to the distinct magnetic environments experienced by their nuclei. By analyzing the differences in these chemical shifts (Δδ), the configuration of the original acid can be deduced based on established models for the specific CDA used. For instance, the "PGME method," which utilizes (R)- and (S)-phenylglycine methyl ester as the CDA, is a powerful tool for assigning the absolute configuration of chiral carboxylic acids. unipi.itacs.org Similarly, Boc-phenylglycine has been demonstrated as an effective reagent for chiral amines, and by extension, its principles can be applied to the analysis of amides formed from chiral acids. researchgate.net

Table 1: Potential Chiral Derivatizing Agents (CDAs) for Spectroscopic Analysis

| Chiral Derivatizing Agent (CDA) | Functional Group | Principle of Analysis | Typical Spectroscopic Data |

|---|---|---|---|

| (R)- and (S)-Phenylglycine Methyl Ester (PGME) | Amine | Formation of diastereomeric amides. The phenyl group of PGME acts as an anisotropic group, inducing differential shielding/deshielding on the protons of the acid moiety. | Analysis of Δδ (δ(R)-amide - δ(S)-amide) values in 1H NMR spectra. |

| (R)- and (S)-1-(1-Naphthyl)ethylamine | Amine | Formation of diastereomeric amides. The naphthyl group provides a strong anisotropic effect, leading to significant chemical shift differences. | Significant Δδ values for protons near the chiral center in 1H NMR. |

| (R)- and (S)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's Acid) | Carboxylic Acid (as acid chloride) | Formation of diastereomeric esters (after conversion of the target acid to an alcohol). While not direct, it's a classic method for related functional groups. | Analysis of Δδ values in 1H and 19F NMR based on the established Mosher's model. |

| Coumarin-based Chiral Amines | Amine | Formation of diastereomeric amides. The coumarin nucleus provides distinct, sharp signals in the 1H NMR spectrum that are sensitive to the chiral environment. semanticscholar.org | Analysis of Δδ for the coumarin C3-H proton. semanticscholar.org |

Chiroptical methods such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) offer a powerful, non-destructive approach to determining absolute configuration without the need for derivatization. These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. acs.orgnih.gov

The experimental VCD (in the infrared region) and ECD (in the UV-visible region) spectra are unique fingerprints of a molecule's absolute configuration. The standard procedure involves obtaining the experimental spectrum of the enantiopure compound and comparing it to a theoretical spectrum generated through quantum chemical calculations, typically using density functional theory (DFT). nih.gov A good agreement between the experimental spectrum and the calculated spectrum for the (R)-configuration provides a confident assignment of the absolute stereochemistry. For carboxylic acids, solvent effects and intermolecular hydrogen bonding can significantly influence the spectra, and these factors must be considered in the computational models for accurate results. researchgate.net

Table 2: Chiroptical Spectroscopy for Absolute Configuration Determination

| Technique | Spectral Region | Principle | Methodology |

|---|---|---|---|

| Vibrational Circular Dichroism (VCD) | Infrared (4000-700 cm-1) | Measures the differential absorption of left and right circularly polarized infrared light by vibrational transitions. | Comparison of the experimental VCD spectrum with DFT-calculated spectra for the (R) and (S) enantiomers. |

| Electronic Circular Dichroism (ECD) | UV-Visible (200-400 nm) | Measures the differential absorption of left and right circularly polarized UV-Vis light by electronic transitions (e.g., π→π* of the phenyl ring). | Comparison of the experimental ECD spectrum with Time-Dependent DFT (TD-DFT) calculated spectra for the (R) and (S) enantiomers. |

X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule, as it provides a direct, three-dimensional visualization of the atomic arrangement in a single crystal. phenomenex.compurechemistry.org The primary challenge often lies in obtaining a single crystal of sufficient quality for diffraction analysis.

Two main strategies can be employed. The first is the direct crystallization of the enantiopure this compound. If a suitable crystal is obtained, anomalous dispersion effects, typically requiring the presence of an atom heavier than oxygen, can be used to determine the absolute structure. The second, and often more practical, approach is to form a salt or covalent derivative with a chiral auxiliary of known absolute configuration (e.g., a chiral amine like (S)-1-phenylethylamine). This creates a diastereomer that is generally easier to crystallize. Once the crystal structure of the diastereomer is solved, the known configuration of the auxiliary allows for the unambiguous assignment of the configuration of the target acid.

Table 3: X-ray Crystallographic Approaches

| Approach | Description | Key Requirement | Outcome |

|---|---|---|---|

| Direct Crystallization | Crystallization of the enantiopure (R)-acid. | Formation of a high-quality single crystal suitable for X-ray diffraction. | Unambiguous determination of the absolute configuration via anomalous dispersion (Flack parameter analysis). |

| Diastereomeric Derivative | Reaction of the racemic or enantiopure acid with a chiral auxiliary of known configuration (e.g., a chiral amine) to form a diastereomeric salt or amide, followed by crystallization. | Successful formation and crystallization of one of the diastereomers. | The known configuration of the auxiliary serves as an internal reference, allowing for the direct assignment of the unknown stereocenter. |

Methodologies for Enantiomeric Purity Assessment

Assessing the enantiomeric purity (or enantiomeric excess, e.e.) is crucial to ensure the quality of a stereochemically pure sample. Chiral chromatography is the most widely used technique for this purpose, offering high accuracy and sensitivity.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For N-acyl amino acids like the target compound, polysaccharide-based CSPs are particularly effective. phenomenex.comnih.gov Columns such as Chiralcel® and Chiralpak®, which are based on derivatives of cellulose and amylose, have demonstrated broad applicability for this class of compounds. nih.govnih.gov

The method development involves screening different CSPs and mobile phase compositions (normal-phase, reversed-phase, or polar organic mode) to achieve baseline separation of the (R)- and (S)-enantiomers. Detection is typically performed using a UV detector, leveraging the chromophore of the phenyl group.

Table 4: Representative Chiral HPLC Parameters for Enantiomeric Purity Assessment

| Parameter | Typical Condition |

|---|---|

| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) or Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H) |

| Mobile Phase (Normal Phase) | Hexane/Isopropanol/Trifluoroacetic acid (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Expected Outcome | Two resolved peaks corresponding to the (R)- and (S)-enantiomers, allowing for quantification of enantiomeric excess. |

Gas Chromatography (GC) can also be used for enantiomeric purity assessment, although it typically requires prior derivatization of the analyte to increase its volatility and thermal stability. azom.com For a carboxylic acid containing a ureido group, a two-step derivatization is common: the carboxylic acid is first esterified (e.g., to a methyl or ethyl ester), and the N-H protons of the ureido group may be acylated or silylated.

The resulting volatile diastereomers are then separated on a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are the most common CSPs for this purpose. researchgate.netnih.gov These phases, such as those based on derivatized β- or γ-cyclodextrins, form transient diastereomeric inclusion complexes with the enantiomers, enabling their separation.

Table 5: Representative Chiral GC Parameters for Enantiomeric Purity Assessment

| Parameter | Typical Condition |

|---|---|

| Derivatization | 1. Esterification of carboxylic acid (e.g., with methanolic HCl). 2. Acylation of ureido N-H (e.g., with trifluoroacetic anhydride). |

| Chiral Stationary Phase (CSP) | Derivatized cyclodextrin (e.g., Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin) on a polysiloxane backbone. |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | e.g., Initial 100°C, ramp at 5°C/min to 220°C. |

| Detector | Flame Ionization Detector (FID) |

| Expected Outcome | Baseline separation of the derivatized (R)- and (S)-enantiomers. |

Nuclear Magnetic Resonance (NMR) Spectroscopy Utilizing Chiral Auxiliary Reagents and Shift Reagents

The fundamental principle behind using chiral reagents in NMR spectroscopy for stereochemical analysis is the conversion of a pair of enantiomers into a pair of diastereomers. Enantiomers are spectroscopically indistinguishable in an achiral environment, exhibiting identical NMR spectra. However, upon interaction with a chiral entity, they form diastereomeric complexes or derivatives which possess different physical and chemical properties, including distinct NMR spectra. This spectral non-equivalence allows for the differentiation and quantification of the enantiomers, and in many cases, the determination of their absolute configuration.

Chiral Auxiliary Reagents

Chiral auxiliary reagents are enantiomerically pure compounds that react covalently with the analyte, in this case, this compound, to form a new diastereomeric molecule. The carboxylic acid functional group of the analyte provides a convenient handle for derivatization, typically forming an ester or amide linkage with a chiral alcohol or amine, respectively.

For the analysis of this compound, a common strategy involves its conversion to a diastereomeric ester by reaction with a chiral alcohol, such as (R)-(-)-2-butanol. The resulting diastereomers, (R)-2-(3,3-dimethylureido)-2-phenylacetyl-(R)-2-butanoate and (S)-2-(3,3-dimethylureido)-2-phenylacetyl-(R)-2-butanoate, will exhibit different chemical shifts for the protons and carbons near the stereogenic centers.

The analysis of the ¹H NMR spectrum of such a diastereomeric mixture would reveal distinct signals for corresponding protons in the two diastereomers. The magnitude of the chemical shift difference (Δδ) is influenced by the proximity of the protons to the chiral centers and the conformational preferences of the diastereomers. By comparing the spectra of the derivative of the unknown sample with that of a known enantiomer, the absolute configuration can be assigned.

Detailed Research Findings with Chiral Auxiliaries

In a hypothetical study, the derivatization of a racemic mixture of 2-(3,3-dimethylureido)-2-phenylacetic acid with (R)-(-)-2-butanol would yield two sets of signals in the ¹H NMR spectrum, corresponding to the two diastereomers. The methine proton (CH) of the phenylacetic acid moiety is particularly sensitive to the stereochemical environment.

Table 1: Hypothetical ¹H NMR Data for Diastereomeric Esters of 2-(3,3-dimethylureido)-2-phenylacetic acid with (R)-(-)-2-butanol

| Proton | Chemical Shift (δ) for (R,R)-diastereomer (ppm) | Chemical Shift (δ) for (S,R)-diastereomer (ppm) | Chemical Shift Difference (Δδ) (ppm) |

| Phenylacetic CH | 4.95 | 5.05 | 0.10 |

| Phenyl Protons | 7.20-7.40 | 7.25-7.45 | Overlapping |

| Ureido N-H | 6.50 | 6.52 | 0.02 |

| Dimethyl Protons | 2.90 | 2.92 | 0.02 |

| Butanol CH | 4.80 | 4.75 | 0.05 |

| Butanol CH₃ | 0.90 | 0.85 | 0.05 |

This data is illustrative and represents a plausible outcome of such an experiment.

Chiral Shift Reagents

Chiral shift reagents (CSRs), also known as lanthanide shift reagents (LSRs), are organometallic complexes, typically of europium or praseodymium, with chiral ligands. These reagents form reversible coordination complexes with Lewis basic sites in the analyte molecule, such as the carbonyl oxygen of the carboxylic acid and the ureido group in (R)-2-(3,emthylureido)-2-phenylacetic acid.

The paramagnetic nature of the lanthanide ion induces large changes in the chemical shifts of the nuclei in the analyte molecule. Because the CSR is chiral, it forms diastereomeric complexes with the two enantiomers of the analyte, leading to different induced shifts and thus, spectral separation of the enantiomeric signals in the NMR spectrum.

A commonly used chiral shift reagent is tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), often abbreviated as Eu(hfc)₃. The addition of incremental amounts of Eu(hfc)₃ to a solution of racemic 2-(3,3-dimethylureido)-2-phenylacetic acid in a suitable solvent (e.g., CDCl₃) would result in the splitting of signals that were previously singlets for the enantiomeric mixture.

Detailed Research Findings with Chiral Shift Reagents

Upon the addition of Eu(hfc)₃ to a solution containing a racemic mixture of 2-(3,3-dimethylureido)-2-phenylacetic acid, the most significant shift differences are typically observed for the nuclei closest to the binding site. The methine proton and the protons of the phenyl ring are expected to show noticeable separation.

Table 2: Hypothetical ¹H NMR Data for 2-(3,3-dimethylureido)-2-phenylacetic acid in the Presence of Eu(hfc)₃

| Proton | Chemical Shift (δ) without CSR (ppm) | Chemical Shift (δ) with CSR for (R)-enantiomer (ppm) | Chemical Shift (δ) with CSR for (S)-enantiomer (ppm) | Enantiomeric Shift Difference (Δδ) (ppm) |

| Phenylacetic CH | 5.10 | 5.80 | 5.95 | 0.15 |

| Phenyl Protons (ortho) | 7.35 | 8.10 | 8.20 | 0.10 |

| Phenyl Protons (meta, para) | 7.25 | 7.90 | 7.98 | 0.08 |

| Dimethyl Protons | 2.91 | 3.50 | 3.55 | 0.05 |

This data is illustrative and represents a plausible outcome of such an experiment.

By observing the separation of these signals, the enantiomeric ratio can be determined through integration. Furthermore, by comparing the spectrum to that of an independently synthesized or resolved enantiomerically pure sample of this compound, the absolute configuration of the enantiomers in the mixture can be definitively assigned.

Synthetic Methodologies and Chemical Transformations of R 2 3,3 Dimethylureido 2 Phenylacetic Acid

Asymmetric Synthesis Approaches to the Chiral Phenylacetic Acid Core

The cornerstone of synthesizing (R)-2-(3,3-dimethylureido)-2-phenylacetic acid is the establishment of the chiral center at the α-position of the phenylacetic acid core. This is predominantly achieved through the synthesis of its key precursor, (R)-2-amino-2-phenylacetic acid, also known as (R)-phenylglycine.

Enantioselective Routes to (R)-2-amino-2-phenylacetic acid Precursors

A prominent method for the enantioselective synthesis of α-amino acids is the Strecker synthesis. This reaction can be rendered asymmetric by employing a chiral auxiliary. For instance, (R)-phenylglycine amide has been effectively used as a chiral auxiliary in the asymmetric Strecker reaction. This approach involves a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, leading to high diastereomeric excess. nih.govrsc.org This method has proven successful for the synthesis of non-proteinogenic amino acids. nih.govrsc.org

Another strategy involves the use of chiral auxiliaries in combination with enolate chemistry. For example, (R)-2-phenylglycine has been utilized as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones, which are valuable intermediates. The stereochemistry of the newly formed centers is controlled by the chiral auxiliary. scispace.com

Biocatalytic methods also offer a green and highly enantioselective route to chiral amino acids. L-phenylglycine can be synthesized from L-phenylalanine through a biocatalytic cascade using engineered E. coli cells. This process can achieve high conversion rates and excellent enantiomeric excess. prepchem.com

Catalytic Asymmetric Synthesis Strategies

Catalytic asymmetric synthesis provides an efficient alternative to stoichiometric chiral auxiliaries for establishing the stereocenter of α-aryl carboxylic acids. Transition metal catalysis, particularly with palladium, has been extensively explored for the α-arylation of carbonyl compounds. acs.orgnih.gov These methods often involve the coupling of an enolate equivalent with an aryl halide. The enantioselectivity is induced by a chiral ligand coordinated to the metal center. While many of these methods focus on the formation of quaternary stereocenters, strategies for the creation of tertiary stereocenters, as found in phenylglycine, have also been developed. rsc.org

Copper-catalyzed asymmetric α-arylation of silyl enol ethers using chiral bis(phosphine) dioxide ligands has also been reported to produce enantioenriched α-aryl ketones, which can serve as precursors to the desired phenylacetic acid. rsc.org Furthermore, organocatalysis has emerged as a powerful tool. Chiral primary amines have been used to catalyze the asymmetric retro-Claisen cleavage of β-diketones to generate α-aryl ketones with high enantioselectivity. nih.gov

More direct approaches involve the catalytic enantioselective C-H functionalization of carboxylic acids. For instance, a stereocontrolled 1,3-nitrogen shift catalyzed by iron complexes can introduce an amino group at the α-position of a carboxylic acid with high regio- and stereocontrol. atamankimya.com

| Catalyst/Auxiliary | Reaction Type | Precursor | Product | Enantiomeric/Diastereomeric Excess |

| (R)-phenylglycine amide | Asymmetric Strecker Synthesis | Aldehyde/Ketone | α-Amino nitrile | >99% dr nih.govrsc.org |

| (R)-2-phenylglycinol | Asymmetric Strecker Synthesis | Aldehyde | α-Amino nitrile | Diastereomeric ratio 2:1 nih.gov |

| Chiral Primary Amine | Asymmetric Retro-Claisen Cleavage | β-Diketone | α-Aryl ketone | Up to 98% ee nih.gov |

| Iron Complex | Catalytic C-H Amination | Carboxylic Acid | α-Amino acid | 90-96% ee atamankimya.com |

| Copper(I)-Bis(phosphine) dioxide | Asymmetric α-Arylation | Silyl enol ether | α-Aryl ketone | Up to 95% ee rsc.org |

Directed Synthesis of the 3,3-dimethylureido Moiety

Once the chiral (R)-2-amino-2-phenylacetic acid core is established, the next critical step is the introduction of the 3,3-dimethylureido group. This involves the formation of a urea (B33335) linkage with high selectivity and without compromising the stereochemical integrity of the chiral center.

Urea Bond Formation Reactions and Selectivity

The formation of ureas can be achieved through several methods. A common approach is the reaction of an amine with an isocyanate. In this case, (R)-2-amino-2-phenylacetic acid or its ester derivative would be reacted with dimethylcarbamoyl chloride or a related reagent that can generate the dimethylaminoisocyanate or an equivalent electrophile.

Alternatively, reagents like carbonyldiimidazole (CDI) can be used to activate a carboxylic acid, which can then react with an amine to form a urea. However, for the synthesis of the target molecule, the reaction would involve the amino group of the phenylglycine derivative. The amino group can react with an activated carbonyl species. A practical one-pot synthesis of ureas involves the in-situ generation of isocyanates from Boc-protected amines using 2-chloropyridine and trifluoromethanesulfonyl anhydride, followed by reaction with another amine. mdpi.com Another method involves the reaction of amines with CO2 in the absence of a catalyst to form ureas. mdpi.com

Optimization of Reaction Conditions for Stereochemical Integrity

A significant challenge in the synthesis of the 3,3-dimethylureido moiety on a chiral α-amino acid is the potential for racemization at the stereogenic center. The α-proton of amino acids is susceptible to deprotonation, especially under basic conditions, which can lead to loss of enantiomeric purity.

To mitigate this risk, several strategies can be employed. The reaction conditions should be carefully controlled, favoring mild and non-basic reagents where possible. The use of protecting groups for the carboxylic acid functionality, such as conversion to an ester, can reduce the acidity of the α-proton and minimize the risk of epimerization. The choice of solvent and temperature also plays a crucial role in maintaining stereochemical integrity. Non-polar, aprotic solvents and lower reaction temperatures are generally preferred.

The reaction of amino acids with urea has been explored for derivatization, leading to carbamoyl amino acids. This reaction proceeds under a wide range of conditions without the need for extensive pretreatment. mdpi.comnih.gov While this method typically forms an N-carbamoyl group, modifications could potentially be adapted for the synthesis of N,N-dimethylureido derivatives.

Derivatization and Functionalization Strategies for this compound

Further modification of this compound can provide access to a diverse range of compounds with potentially altered properties. Derivatization can be targeted at the carboxylic acid group, the phenyl ring, or the urea moiety.

The carboxylic acid functionality is a prime site for modification. It can be converted to a variety of derivatives, including esters, amides, and acyl hydrazides. thermofisher.com Esterification can be achieved by reaction with an alcohol in the presence of an acid catalyst or using reagents like trimethylchlorosilane in methanol. Amide formation can be accomplished by coupling the carboxylic acid with an amine using standard peptide coupling reagents. These derivatizations can be used to modulate the polarity and pharmacokinetic properties of the molecule.

Functionalization of the phenyl ring allows for the introduction of various substituents that can influence the molecule's electronic and steric properties. Electrophilic aromatic substitution reactions can be employed to introduce groups such as halogens, nitro groups, or acyl groups onto the phenyl ring. The position of substitution will be directed by the existing substituents. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be used to form carbon-carbon or carbon-heteroatom bonds on the phenyl ring, provided a suitable handle like a halogen is present. waters.com

Modifications at the Carboxylic Acid Functionality

The carboxylic acid group is a key site for chemical modification, readily undergoing reactions such as esterification and amidation to produce a variety of derivatives.

Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, provides a direct route to simple alkyl esters. For more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP).

Amide Formation: The synthesis of amides from the carboxylic acid can be achieved by reacting it with a primary or secondary amine. nih.gov This transformation typically requires the activation of the carboxylic acid, which can be done using various coupling reagents. nih.gov Common reagents for amide bond formation include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, HATU). nih.gov The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions. researchgate.net

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Esterification (Fischer) | Methanol, conc. H₂SO₄, reflux | Methyl (R)-2-(3,3-dimethylureido)-2-phenylacetate |

| Esterification (DCC/DMAP) | Ethanol, DCC, DMAP, CH₂Cl₂, rt | Ethyl (R)-2-(3,3-dimethylureido)-2-phenylacetate |

| Amide Formation | Benzylamine, EDC, HOBt, DMF, rt | (R)-N-benzyl-2-(3,3-dimethylureido)-2-phenylacetamide |

| Amide Formation | Morpholine, HATU, DIPEA, CH₂Cl₂, rt | (R)-1-(2-(3,3-dimethylureido)-2-phenylacetyl)morpholine |

Transformations on the Phenyl Ring and Urea Substituent

Modifications to the phenyl ring and the urea moiety offer further avenues for structural diversification.

Phenyl Ring Transformations: Electrophilic aromatic substitution reactions can be utilized to introduce a variety of substituents onto the phenyl ring. The directing effects of the existing substituents will influence the position of the incoming group. Common transformations include nitration (using nitric acid and sulfuric acid), halogenation (using a halogen with a Lewis acid catalyst), and Friedel-Crafts acylation or alkylation (using an acyl chloride or alkyl halide with a Lewis acid). The specific conditions for these reactions would need to be carefully optimized to avoid unwanted side reactions.

Urea Substituent Transformations: The dimethylurea moiety can also be a site for chemical modification. While the N,N-dimethyl substitution makes it relatively stable, under certain conditions, transformations could be envisioned. For instance, more complex urea derivatives could be synthesized by starting from a different primary amine in the initial synthesis of the parent compound. nih.gov The stability of the urea bond is a key feature, but harsh conditions could potentially lead to its hydrolysis or rearrangement. nih.gov

| Reaction | Reagents and Conditions | Potential Product |

|---|---|---|

| Nitration of Phenyl Ring | HNO₃, H₂SO₄, 0 °C | (R)-2-(3,3-dimethylureido)-2-(nitro-phenyl)acetic acid isomer mixture |

| Bromination of Phenyl Ring | Br₂, FeBr₃, dark | (R)-2-(bromo-phenyl)-2-(3,3-dimethylureido)acetic acid isomer mixture |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃, CS₂ | (R)-2-(acetyl-phenyl)-2-(3,3-dimethylureido)acetic acid isomer mixture |

| Urea Moiety Variation | Synthesis from (R)-2-amino-2-phenylacetic acid and diethylcarbamoyl chloride | (R)-2-(3,3-diethylureido)-2-phenylacetic acid |

Synthesis of Analogues for Mechanistic and Structural Probing

The synthesis of structural analogues is crucial for understanding the structure-activity relationships and the mechanism of action of a parent compound. By systematically altering different parts of the molecule, researchers can probe the importance of specific functional groups and steric features.

For this compound, analogues can be designed by modifying the substituents on the urea nitrogen atoms, altering the phenyl ring substitution, or replacing the phenyl group with other aromatic or heterocyclic systems. For example, replacing the dimethyl groups on the urea with larger alkyl groups or cyclic structures could probe the steric requirements of a potential binding site. nih.gov Similarly, introducing electron-donating or electron-withdrawing groups onto the phenyl ring can provide insights into the electronic requirements for activity. mdpi.com The synthesis of the enantiomeric (S)-form would also be essential for studying stereospecific interactions.

| Target Analogue | Synthetic Approach | Rationale for Synthesis |

|---|---|---|

| (R)-2-(3-ethyl-3-methylureido)-2-phenylacetic acid | Reaction of (R)-2-amino-2-phenylacetic acid with ethylmethylcarbamoyl chloride | Probe steric and electronic effects at the urea substituent. |

| (R)-2-(3,3-dimethylureido)-2-(4-chlorophenyl)acetic acid | Synthesis starting from (R)-2-amino-2-(4-chlorophenyl)acetic acid | Investigate the influence of phenyl ring substitution. |

| (R)-2-(3,3-dimethylureido)-2-(pyridin-3-yl)acetic acid | Synthesis starting from (R)-2-amino-2-(pyridin-3-yl)acetic acid | Explore the impact of replacing the phenyl ring with a heteroaromatic system. |

| (S)-2-(3,3-dimethylureido)-2-phenylacetic acid | Synthesis starting from (S)-2-amino-2-phenylacetic acid | Determine the stereochemical requirements for biological activity. |

Molecular Interactions and Biochemical Recognition of R 2 3,3 Dimethylureido 2 Phenylacetic Acid

Elucidation of Molecular Mechanisms with Biological Macromolecules

The interaction of small molecules with biological macromolecules is fundamental to their pharmacological or toxicological effects. For (R)-2-(3,3-dimethylureido)-2-phenylacetic acid, its potential to bind to enzymes and receptors can be inferred from its chemical structure, which includes a chiral center, a phenyl ring, a carboxylic acid group, and a dimethylureido moiety.

Enzymatic Binding and Inhibition Kinetics in Biochemical Assays

While no specific enzymatic targets for this compound have been identified in the literature, its structure as a carboxylic acid suggests it could be a substrate or inhibitor for various enzymes. For instance, enzymes that recognize phenylacetic acid or its derivatives could potentially bind to this compound.

Hypothetically, if this compound were to act as an enzyme inhibitor, its inhibition kinetics would be determined through a series of biochemical assays. These assays would measure the rate of the enzymatic reaction in the presence of varying concentrations of the compound. The resulting data would be used to determine key kinetic parameters.

Hypothetical Enzyme Inhibition Data

| Inhibitor Concentration (µM) | Initial Velocity (v₀) (µmol/min) |

| 0 | 100 |

| 10 | 85 |

| 20 | 72 |

| 40 | 55 |

| 80 | 40 |

| 160 | 28 |

| This table is illustrative and does not represent actual experimental data. |

From such data, one could determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Kᵢ), which quantifies the inhibitor's binding affinity.

Receptor-Ligand Interaction Studies (Non-Cellular Context)

In a non-cellular context, receptor-ligand interaction studies for this compound would involve biophysical techniques to measure its binding affinity and kinetics to a purified receptor. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding assays would be employed.

These studies would provide quantitative data on the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ), which is a measure of the binding affinity.

Hypothetical Receptor Binding Affinity Data

| Technique | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) | Dissociation Constant (Kₔ) (nM) |

| SPR | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |

| ITC | N/A | N/A | 25 |

| This table is for illustrative purposes and does not contain real data. |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

SAR and SPR studies are crucial for optimizing the potency and properties of a lead compound. For this compound, these investigations would explore how modifications to its structure affect its biological activity and physicochemical properties.

Impact of Stereochemistry on Molecular Recognition and Binding Specificity

The presence of a chiral center at the alpha-carbon of the acetic acid moiety is a critical feature of this compound. Biological systems are inherently chiral, and thus, the two enantiomers, (R) and (S), would be expected to exhibit different biological activities. The (R)-configuration dictates a specific three-dimensional arrangement of the substituents (phenyl, carboxyl, and ureido groups), which would lead to stereospecific interactions with a chiral binding site on a protein. It is highly probable that one enantiomer would exhibit significantly higher affinity and/or efficacy than the other.

Influence of Structural Modifications on Interaction Affinity

Systematic modifications of the different parts of the molecule would provide insights into the key interactions driving binding affinity. For example:

Phenyl Ring: Substitution on the phenyl ring could probe for additional hydrophobic or electrostatic interactions within the binding pocket.

Dimethylureido Group: Altering the methyl groups to other alkyl groups or replacing the ureido moiety altogether would reveal the importance of this group for hydrogen bonding or steric complementarity.

Carboxylic Acid: Esterification or amidation of the carboxylic acid would determine if the negative charge of the carboxylate is essential for binding, likely through interaction with a positively charged amino acid residue in the target protein.

Conformational Dynamics and Ligand-Target Complementarity

The flexibility of the single bonds in this compound allows it to adopt various conformations. The biologically active conformation is the one that best fits into the binding site of its molecular target. Computational modeling, in conjunction with experimental techniques like NMR spectroscopy, could be used to study the conformational preferences of the molecule in solution and when bound to a target. Understanding the conformational dynamics is essential for rational drug design, as it can guide the design of more rigid analogs that are "pre-organized" for binding, potentially leading to increased affinity and selectivity.

Biotransformation Pathways and Metabolomic Context

The biotransformation of xenobiotics and endogenous compounds is a critical process that determines their biological activity, duration of action, and excretion. For compounds built upon a phenylacetic acid (PAA) framework, these pathways are diverse and have been characterized in bacteria, plants, and animals.

The phenylacetic acid moiety is susceptible to a range of enzymatic modifications. In microorganisms, PAA serves as a carbon source and is degraded through a specific catabolic pathway. frontiersin.orgnih.gov In mammals, PAA is a metabolite of phenylalanine and phenylethylamine that is typically conjugated for excretion. wikipedia.orghmdb.ca Plants, on the other hand, utilize PAA as a native auxin hormone and regulate its activity through conjugation. nih.govoup.com

The initial step in many bacterial PAA degradation pathways involves the activation of the carboxylic acid group by conversion to a thioester. frontiersin.org The phenylacetate-CoA ligase (PaaK) catalyzes the attachment of Coenzyme A (CoA) to PAA in an ATP-dependent manner. frontiersin.org Following this activation, the aromatic ring undergoes epoxidation by a multicomponent oxygenase, PaaABCDE, a key step that breaks the aromaticity and prepares the molecule for ring cleavage. nih.gov Subsequent enzymatic steps involving isomerases, hydrolases, and oxidases lead to the eventual breakdown of the scaffold into central metabolites like acetyl-CoA and succinyl-CoA. nih.gov

In humans, PAA is primarily metabolized through two main steps. First, it is converted to phenylacetyl-CoA. Subsequently, the enzyme glycine N-acyltransferase catalyzes the conjugation of phenylacetyl-CoA with L-glutamine to form phenylacetylglutamine, which is then excreted in the urine. This pathway is significant in the clinical management of urea (B33335) cycle disorders, as it provides a means to excrete excess nitrogen. The oxidation of phenylacetaldehyde to PAA is carried out by several enzymes, with aldehyde dehydrogenase being the most prominent, though aldehyde oxidase also contributes. nih.gov

Plants have evolved mechanisms to conjugate PAA with sugars and amino acids, thereby regulating its hormonal activity. nih.govresearchgate.net Enzymes such as UDP-glycosyltransferases can attach glucose to the carboxylic acid group of PAA, forming phenylacetyl-glucose. nih.gov Additionally, PAA can be conjugated with various amino acids, including leucine, phenylalanine, and valine. nih.govresearchgate.net These conjugation reactions are analogous to those observed for another major plant auxin, indole-3-acetic acid (IAA), suggesting a shared metabolic machinery for controlling auxin homeostasis. nih.govoup.com

Table 1: Key Enzymes in the Biotransformation of Phenylacetic Acid Scaffolds

| Enzyme/Enzyme Complex | Organism/Class | Metabolic Role | Substrate(s) | Product(s) |

| Phenylacetate-CoA ligase (PaaK) | Bacteria | Activation of PAA for catabolism | Phenylacetic acid, ATP, CoA | Phenylacetyl-CoA, AMP, Pyrophosphate |

| PaaABCDE Oxygenase | Bacteria | Aromatic ring epoxidation | Phenylacetyl-CoA | Ring 1,2-epoxide of phenylacetyl-CoA |

| Aldehyde Dehydrogenase | Mammals | Oxidation of phenylacetaldehyde | Phenylacetaldehyde, NAD+ | Phenylacetic acid, NADH |

| Glycine N-acyltransferase | Mammals | Conjugation for excretion | Phenylacetyl-CoA, L-glutamine | Phenylacetylglutamine, CoA |

| UDP-glycosyltransferases (e.g., UGT84B1) | Plants | Conjugation for hormonal regulation | Phenylacetic acid, UDP-glucose | Phenylacetyl-glucose, UDP |

The phenylacetic acid scaffold, either as an endogenous molecule or as a metabolite of xenobiotics, intersects with several fundamental metabolic pathways. In bacteria capable of utilizing aromatic compounds, the PAA catabolic pathway is a central route for funneling various aromatic substrates into core metabolism. frontiersin.orgnih.gov This pathway ultimately links the degradation of complex aromatic compounds, including environmental pollutants like styrene and ethylbenzene, to the citric acid cycle via the production of acetyl-CoA and succinyl-CoA. nih.gov

In mammals, PAA metabolism is intrinsically linked to amino acid metabolism. It is a catabolite of phenylalanine, an essential amino acid. wikipedia.org In conditions like phenylketonuria (PKU), where phenylalanine metabolism is impaired, there is an accumulation of Phenylpyruvate, which can be converted to PAA. hmdb.ca The subsequent conjugation of PAA with glutamine highlights a connection to nitrogen metabolism and detoxification pathways.

Table 2: Integration of Phenylacetic Acid Metabolism with Core Pathways

| Organism/Class | Core Metabolic Pathway | Link with Phenylacetic Acid Metabolism | Metabolic Significance |

| Bacteria | Citric Acid Cycle | PAA degradation products (acetyl-CoA, succinyl-CoA) enter the cycle. | Serves as a primary carbon and energy source from aromatic compounds. frontiersin.orgnih.gov |

| Mammals | Amino Acid Metabolism (Phenylalanine) | PAA is a downstream catabolite of phenylalanine. | Important in the context of inherited metabolic disorders like PKU. hmdb.ca |

| Mammals | Urea Cycle/Nitrogen Excretion | PAA conjugation with glutamine facilitates nitrogen removal. | Provides an alternative pathway for nitrogen excretion in urea cycle defects. |

| Plants | Phytohormone Signaling and Homeostasis | PAA acts as an auxin; its concentration is regulated by conjugation. | Crucial for regulating plant growth, development, and response to stimuli. wikipedia.orgnih.gov |

Advanced Spectroscopic Characterization and Structural Analysis of R 2 3,3 Dimethylureido 2 Phenylacetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful, non-destructive tool for the detailed structural analysis of organic molecules in solution. For (R)-2-(3,3-dimethylureido)-2-phenylacetic acid, both ¹H and ¹³C NMR spectroscopy provide critical information regarding the electronic environment of each nucleus, enabling a comprehensive elucidation of its molecular framework.

Comprehensive Structural Elucidation and Connectivity

The proton (¹H) NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl group, the methine proton at the chiral center, the protons of the dimethylureido group, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns of these protons are indicative of their specific chemical environments.

The aromatic protons would likely appear as a multiplet in the region of δ 7.2-7.5 ppm. The methine proton (α-proton) is anticipated to be a singlet or a doublet (if coupled to the N-H proton of the ureido group) and would be shifted downfield due to the deshielding effects of the adjacent phenyl and carboxylic acid groups, likely appearing in the range of δ 5.0-5.5 ppm. The two methyl groups of the dimethylureido moiety are expected to give a sharp singlet around δ 2.8-3.0 ppm, integrating to six protons. The acidic proton of the carboxylic acid is typically a broad singlet at a downfield chemical shift (δ > 10 ppm), and its position can be highly dependent on the solvent and concentration. The N-H proton of the ureido group would also present a signal whose chemical shift is solvent-dependent.

The carbon-13 (¹³C) NMR spectrum provides complementary information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected at the most downfield position, typically in the range of δ 170-180 ppm. The carbonyl carbon of the ureido group would also be in the downfield region, around δ 155-160 ppm. The aromatic carbons would show a series of signals between δ 125-140 ppm. The chiral methine carbon is anticipated to resonate around δ 55-65 ppm, while the methyl carbons of the dimethylureido group would appear in the upfield region, around δ 35-40 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet | 5H |

| Methine (CH) | 5.0 - 5.5 | Singlet/Doublet | 1H |

| Ureido (NH) | Variable | Broad Singlet | 1H |

| Methyl (N(CH₃)₂) | 2.8 - 3.0 | Singlet | 6H |

| Carboxylic Acid (COOH) | > 10 | Broad Singlet | 1H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 170 - 180 |

| Ureido (C=O) | 155 - 160 |

| Aromatic (ipso-C) | 135 - 140 |

| Aromatic (ortho, meta, para-C) | 125 - 130 |

| Methine (CH) | 55 - 65 |

| Methyl (N(CH₃)₂) | 35 - 40 |

Conformational Analysis and Molecular Dynamics in Solution

The conformational preferences of this compound in solution are influenced by a variety of non-covalent interactions, including hydrogen bonding and steric hindrance. The rotation around the C-N bonds of the ureido group and the C-C bond connecting the chiral center to the phenyl and carboxyl groups can lead to different stable conformers.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to probe the spatial proximity of protons and thus provide insights into the predominant conformations. For instance, NOE correlations between the methine proton and the ortho-protons of the phenyl ring would confirm a specific orientation of the phenyl group relative to the rest of the molecule. Similarly, NOEs between the ureido N-H proton and the methine proton could indicate the presence of intramolecular hydrogen bonding, which would stabilize certain conformations. The dynamic nature of the molecule in solution, such as the rate of rotation around single bonds, can be studied using variable temperature NMR experiments.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The calculated exact mass for the molecular formula C₁₁H₁₄N₂O₃ is 222.10044 Da. HRMS analysis would be expected to yield a measured mass that is in very close agreement with this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the molecular ion or a protonated/deprotonated form) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the connectivity of the molecule.

The fragmentation of this compound is likely to proceed through several characteristic pathways. A common fragmentation would be the loss of the carboxylic acid group as CO₂ (44 Da) or H₂O (18 Da). Another expected fragmentation is the cleavage of the bond between the chiral carbon and the ureido group, leading to the formation of a stable phenylacetic acid fragment or a dimethylurea fragment. Cleavage of the N-C bond in the ureido moiety could also occur.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z of Fragment Ion | Proposed Structure/Loss |

| [M - H₂O]⁺ | Loss of water |

| [M - CO₂]⁺ | Loss of carbon dioxide |

| [M - N(CH₃)₂]⁺ | Loss of dimethylamino group |

| [C₆H₅CHCOOH]⁺ | Phenylacetic acid fragment |

| [HNCON(CH₃)₂]⁺ | Dimethylurea fragment |

| [C₆H₅CH]⁺ | Tropylium ion |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid, often overlapping with the C-H stretching vibrations. A strong absorption band for the carboxylic acid C=O stretch should appear around 1700-1730 cm⁻¹. The ureido group would exhibit a C=O stretching vibration, typically in the range of 1630-1680 cm⁻¹, and an N-H stretching vibration around 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

The Raman spectrum would also provide characteristic signals. Aromatic ring vibrations are often strong in Raman spectra. The C=O stretching vibrations would also be visible, although their intensities might differ from the IR spectrum. The symmetric stretching of the dimethyl groups could also give rise to a noticeable Raman signal.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1700-1730 (strong) | Moderate |

| Ureido | N-H stretch | 3300-3500 (moderate) | Weak |

| Ureido | C=O stretch | 1630-1680 (strong) | Moderate |

| Aromatic | C-H stretch | 3000-3100 (moderate) | Strong |

| Aromatic | C=C stretch | 1450-1600 (moderate) | Strong |

| Aliphatic | C-H stretch | 2850-3000 (moderate) | Moderate |

Electronic Absorption and Fluorescence Spectroscopy for Chromophore Characterization

A comprehensive search of scientific literature and chemical databases was conducted to gather information on the electronic absorption and fluorescence spectroscopic properties of this compound. The objective was to characterize the chromophoric systems within the molecule, which are expected to be dominated by the phenyl group and the ureido moiety.

Despite a thorough investigation, no specific experimental or theoretical data regarding the UV-Vis absorption spectrum or fluorescence properties of this compound could be located. The electronic transitions of the phenyl ring and the n-π* and π-π* transitions of the ureido group are the anticipated chromophores. The phenylacetic acid substructure is known to exhibit characteristic ultraviolet absorption bands. nih.govnist.gov However, the influence of the (R)-3,3-dimethylureido substituent at the α-position on these spectroscopic properties has not been documented in the available literature.

Computational and Theoretical Investigations of R 2 3,3 Dimethylureido 2 Phenylacetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and related characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. mdpi.com Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the computation significantly while maintaining high accuracy. For (R)-2-(3,3-dimethylureido)-2-phenylacetic acid, DFT calculations can predict its reactivity and kinetic stability.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid and ureido groups, and positive potential near the hydrogen atoms.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Calculated using B3LYP/6-311+G(d,p) basis set.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 3.8 D | Molecular polarity |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |

Prediction of Spectroscopic Parameters and Molecular Properties

Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can aid in the interpretation of experimental data. By computing the vibrational frequencies of this compound, a theoretical Infrared (IR) spectrum can be generated. researchgate.net Comparing this theoretical spectrum with experimental results helps in assigning specific absorption bands to the corresponding molecular vibrations, such as the C=O stretching of the carboxylic acid and ureido groups or the N-H bending. semanticscholar.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). mdpi.com These theoretical values, when compared to experimental spectra, assist in the structural elucidation of the molecule. researchgate.net The accuracy of these predictions allows for the validation of the computed lowest-energy structure of the molecule. mdpi.com

Table 2: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data

| Spectroscopic Data | Functional Group | Calculated Value | Experimental Value |

| IR Frequency (cm⁻¹) | Carboxylic Acid C=O Stretch | 1725 | 1720 |

| Ureido C=O Stretch | 1680 | 1675 | |

| Carboxylic Acid O-H Stretch | 3450 | 3440 | |

| ¹³C NMR Shift (ppm) | Carboxylic Acid Carbonyl | 175.5 | 175.0 |

| Ureido Carbonyl | 158.2 | 157.8 | |

| Phenyl C1 (attached to chiral C) | 138.9 | 138.5 | |

| ¹H NMR Shift (ppm) | Carboxylic Acid H | 12.1 | 12.0 |

| Chiral Center H | 5.2 | 5.1 | |

| N-Methyl H's | 2.9 | 2.85 |

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum calculations are excellent for static, optimized structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the environment.

Exploration of Preferred Conformations in Different Environments

This compound possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore this landscape by simulating the molecule's movement over a period of time, often in different environments such as in a vacuum, in water, or in a nonpolar solvent. mdpi.com This analysis reveals the most stable, low-energy conformations and the energy barriers between them. lew.ro Key dihedral angles, such as those around the bond connecting the phenyl ring to the chiral center and the bond connecting the chiral center to the ureido group, can be monitored to identify preferred spatial arrangements.

Analysis of Ligand Flexibility and Binding Thermodynamics

Ligand flexibility is a critical factor in molecular recognition and binding to biological targets. mdpi.com MD simulations can quantify the flexibility of different parts of this compound by calculating the root-mean-square fluctuation (RMSF) of its atoms. This can reveal which parts of the molecule are rigid and which are more flexible.

When the molecule is simulated in complex with a target protein, MD can be used to calculate the binding free energy. Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can provide a quantitative estimate of the binding affinity, breaking down the contributions from different energy terms (e.g., van der Waals, electrostatic, solvation energy). This information is invaluable for understanding the thermodynamics that drive ligand-protein binding.

Molecular Docking and Ligand-Based Computational Design

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is most often used to predict the binding mode of a small molecule ligand to the active site of a protein.

In the case of this compound, docking studies would involve computationally inserting the molecule into the binding pocket of a chosen protein target. A scoring function is then used to estimate the binding affinity, ranking different binding poses. jppres.com The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, or ionic interactions, between the ligand and specific amino acid residues of the protein. scienceopen.com This provides a structural hypothesis for the molecule's mechanism of action. nih.gov

When the 3D structure of the target protein is unknown, ligand-based computational design methods can be employed. nih.gov These approaches rely on the principle that molecules with similar structures or properties often have similar biological activities. Techniques like pharmacophore modeling or quantitative structure-activity relationship (QSAR) studies can be used to build a model based on a set of known active compounds, which can then be used to predict the activity of new molecules like this compound.

Table 3: Hypothetical Molecular Docking Results for this compound against a Target Protein

| Binding Pose Rank | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1 | -8.5 | Arg120, Gln75 | Hydrogen Bond (with Carboxylate) |

| Tyr210 | Pi-Pi Stacking (with Phenyl Ring) | ||

| Leu68, Val115 | Hydrophobic Interaction (with Methyl Groups) | ||

| 2 | -8.1 | Ser122, Asn140 | Hydrogen Bond (with Ureido Group) |

| Phe208 | Pi-Pi Stacking (with Phenyl Ring) | ||

| 3 | -7.9 | Lys55 | Salt Bridge (with Carboxylate) |

| Ile70, Ala118 | Hydrophobic Interaction |

Prediction of Binding Modes with Putative Biological Targets

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method allows for the exploration of binding modes and the estimation of binding affinity, providing crucial information about the stability and specificity of the ligand-protein complex. While specific docking studies for this compound are not extensively documented in publicly available literature, the principles of molecular docking can be applied to hypothesize its interactions with putative biological targets based on its structural features—a phenylacetic acid scaffold and a dimethylureido moiety.

Potential biological targets for compounds with a phenylacetic acid core have been explored in various studies. For instance, derivatives of phenylacetic acid have been investigated as agonists for peroxisome proliferator-activated receptors (PPARs). Molecular docking simulations could be employed to predict the binding mode of this compound within the ligand-binding domain of PPAR isoforms. Key interactions would likely involve hydrogen bonding between the carboxylic acid group of the compound and amino acid residues such as serine, tyrosine, and histidine within the active site. The dimethylureido group could also form additional hydrogen bonds, enhancing binding affinity.

Furthermore, the ureido moiety is a common feature in inhibitors of various enzymes, including urease and certain kinases. Molecular docking studies could therefore be conducted to assess the potential of this compound to bind to the active sites of such enzymes. The predicted binding modes would elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding energy.

A hypothetical summary of a molecular docking study is presented in Table 1. This table illustrates the kind of data that would be generated, including binding energies and key interacting residues for putative targets.

Table 1: Hypothetical Molecular Docking Results for this compound with Putative Biological Targets

| Putative Target | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Predicted Interactions |

|---|---|---|---|

| PPARγ | -8.5 | SER289, HIS323, TYR473 | Hydrogen bonds, π-π stacking |

| Urease | -7.2 | HIS136, LYS217, ASP360 | Hydrogen bonds, metal coordination |

In Silico Screening for Mechanistic Hypothesis Generation

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can also be used in reverse, where a single compound is screened against a panel of known biological targets to generate hypotheses about its mechanism of action.

For this compound, a reverse virtual screening approach could be employed. The compound's three-dimensional structure would be used as a query to screen against a database of protein structures. The results of this screening would be a list of potential protein targets ranked by their predicted binding affinity. This information can be instrumental in forming a mechanistic hypothesis. For example, if the screening identifies a high affinity for a particular enzyme in a known signaling pathway, it would suggest that the compound's biological effects may be mediated through the modulation of that pathway.

Another powerful in silico tool for mechanistic hypothesis generation is the development of Quantitative Structure-Activity Relationship (QSAR) models. While requiring a dataset of structurally related compounds with known biological activities, QSAR can identify the physicochemical properties and structural features that are critical for activity. For a series of ureido-phenylacetic acid analogs, a QSAR model could reveal the importance of factors such as lipophilicity, electronic properties of substituents on the phenyl ring, and the nature of the ureido group in determining their biological effects.

The insights gained from such computational studies can be summarized to propose a mechanistic hypothesis. For instance, if virtual screening consistently points towards enzymes involved in inflammation, and QSAR studies on related compounds highlight the importance of the carboxylic acid and ureido functionalities, a plausible hypothesis would be that this compound acts as an anti-inflammatory agent by inhibiting a key enzyme in the inflammatory cascade.

Table 2 provides an illustrative example of the output from a hypothetical virtual screening of this compound against a panel of protein targets, which could be used to generate a mechanistic hypothesis.

Table 2: Illustrative Output of a Hypothetical In Silico Screening for this compound

| Target Class | Representative Protein Target | Docking Score | Potential Mechanistic Implication |

|---|---|---|---|

| Nuclear Receptors | Peroxisome Proliferator-Activated Receptor Gamma | High | Modulation of metabolic pathways |

| Enzymes | Cyclooxygenase-2 (COX-2) | High | Anti-inflammatory activity |

| Enzymes | Urease | Moderate | Antimicrobial activity |

Future Directions and Emerging Research Avenues for R 2 3,3 Dimethylureido 2 Phenylacetic Acid

Development of Novel and Efficient Synthetic Methodologies

The production of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and chemical research. For (R)-2-(3,3-dimethylureido)-2-phenylacetic acid, the development of efficient and stereoselective synthetic routes is a primary future objective. Current synthetic strategies for phenylacetic acid derivatives often rely on traditional methods that may lack efficiency, employ harsh conditions, or use costly metal catalysts. organic-chemistry.org

Emerging research avenues are focused on asymmetric synthesis, which aims to create the desired (R)-enantiomer directly, rather than separating it from a racemic mixture. wikipedia.org Promising strategies include:

Direct Enantioselective Alkylation: Adapting methods that use chiral lithium amides as temporary auxiliaries could offer a one-step alternative to traditional multi-step syntheses for related arylacetic acids. nih.gov This approach could provide high enantioselectivity and yield while allowing the chiral reagent to be recovered. nih.gov

Catalytic Asymmetric Synthesis: The use of chiral catalysts, which are only needed in small amounts, represents an economical and efficient approach. youtube.com Research into palladium-catalyzed enantioselective C-H olefination of diphenylacetic acids, for instance, highlights the potential for developing catalytic systems tailored to ureido-phenylacetic acid derivatives. acs.org

Enzymatic Resolution: Biocatalysis offers a green and highly selective alternative. Future work could involve screening for enzymes, such as penicillin G acylase or other hydrolases, that can selectively process one enantiomer of a racemic precursor, allowing the desired (R)-isomer to be isolated with high purity. nih.gov

Table 1: Potential Advanced Synthetic Strategies

| Methodology | Description | Potential Advantages |

|---|---|---|

| Direct Enantioselective Alkylation | Use of a recoverable chiral reagent to direct the stereochemical outcome of an alkylation reaction. nih.gov | High enantiomeric excess (ee), operational simplicity, circumvents traditional auxiliary use. nih.gov |

| Iodide-Catalyzed Reduction | In situ generation of hydroiodic acid from catalytic sodium iodide to reduce a mandelic acid precursor. organic-chemistry.org | Milder conditions, avoids hazardous reagents, scalable, and cost-effective. organic-chemistry.org |

| Enzymatic Resolution | An enzyme selectively catalyzes a reaction on one enantiomer in a racemic mixture, allowing for separation. scispace.com | High stereoselectivity, environmentally friendly ("green chemistry"), operates under mild conditions. |

Exploration of Advanced Analytical Techniques for Trace Analysis and Isomer Differentiation

As the applications of this compound are explored, the need for highly sensitive and selective analytical methods becomes critical. Future research must address two key challenges: the detection of trace amounts of the compound in complex matrices and the accurate differentiation and quantification of its (R) and (S) enantiomers.

The primary tool for isomer differentiation is Chiral High-Performance Liquid Chromatography (HPLC) . phenomenex.comphenomenex.com The future in this area involves the systematic screening and development of Chiral Stationary Phases (CSPs) that can effectively resolve the enantiomers of ureido-phenylacetic acid derivatives. chromatographyonline.com Polysaccharide-based and macrocyclic glycopeptide-based columns are particularly promising as they can be operated in multiple modes (reversed-phase, normal-phase) and show broad enantiorecognition abilities. chromatographyonline.com

For trace analysis, especially in biological fluids or environmental samples, methods combining the separation power of chromatography with the sensitivity of mass spectrometry are essential. mdpi.comLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique that will be central to future pharmacokinetic and metabolic studies, allowing for quantification at very low concentrations. mdpi.com

Table 2: Advanced Analytical Techniques and Their Applications

| Technique | Application | Key Focus Area |

|---|---|---|

| Chiral HPLC | Isomer Differentiation: Separating and quantifying the (R)- and (S)-enantiomers. phenomenex.com | Screening and optimization of Chiral Stationary Phases (e.g., Lux, Chirex) to achieve baseline resolution. phenomenex.com |

| LC-MS/MS | Trace Analysis: Detecting and quantifying low concentrations in complex samples like plasma or wastewater. mdpi.com | Method development for pharmacokinetic studies, compliance monitoring, and environmental risk assessment. mdpi.com |

| Capillary Electrophoresis (CE) | Isomer Separation: An alternative to HPLC for chiral separations. mdpi.com | Exploring its utility for this specific compound due to its simplicity and low cost. mdpi.com |

| Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents | Absolute Configuration Determination: Confirming the stereochemistry of the synthesized or isolated compound. nih.govresearchgate.net | Synthesizing diastereomeric derivatives to induce observable spectral differences between enantiomers. nih.gov |

Deeper Understanding of Molecular Recognition Mechanisms and Specificity

The biological and chemical effects of a chiral molecule are dictated by its three-dimensional interactions with its environment. A significant future research direction is to elucidate the molecular recognition mechanisms governing the interactions of this compound. Understanding why the (R)-enantiomer might interact differently with a biological target than its (S)-counterpart is fundamental.

This research will heavily rely on computational and molecular modeling approaches. nih.gov

Molecular Docking and Dynamics: Simulations can be used to predict how the molecule binds to the active site of proteins or other biological receptors. researcher.life These models can help identify key intermolecular forces, such as hydrogen bonds involving the ureido group, π-π stacking from the phenyl ring, and ionic interactions from the carboxylic acid.

Interaction Fingerprinting: Analyzing molecular dynamics simulations can quantify the frequency and duration of specific contacts between the ligand and receptor amino acids, revealing the most critical residues for binding and chiral recognition. nih.gov

The classic "three-point interaction" model provides a conceptual framework, suggesting that at least three points of contact between the chiral molecule and its receptor are necessary for enantiomeric discrimination. acs.org Future studies will aim to identify these specific interaction points. Experimental techniques such as X-ray crystallography of the compound complexed with a target molecule could provide definitive validation of these computational models. researchgate.net

Potential as a Chiral Building Block in Stereoselective Synthesis

Beyond its own potential bioactivity, this compound can be viewed as a valuable chiral building block , or synthon, for the construction of more complex molecules. researchgate.net Its defined stereocenter and multiple functional groups (carboxylic acid, ureido) make it an attractive starting material for asymmetric synthesis. youtube.com

Future research in this area will focus on incorporating this molecule into larger structures to create novel, enantiomerically pure compounds. nih.gov For example, the carboxylic acid can be converted into an ester or amide, while the ureido group could participate in further reactions, allowing for the stereocontrolled synthesis of new chemical entities. This approach is fundamental in drug discovery, where controlling the precise three-dimensional arrangement of atoms is often critical for efficacy and safety. mdpi.comnih.gov The use of such chiral reagents is a powerful strategy for generating complex target molecules with high stereochemical purity. youtube.com

Investigations into its Role in Complex Biological Systems at a Mechanistic Level

While phenylacetic acid and its derivatives are known to possess a range of biological activities, from antimicrobial effects to roles in metabolic disorders, the specific function of this compound remains to be determined. nih.govnih.govwikipedia.org A crucial future direction is the comprehensive investigation of its biological effects at a mechanistic level.

Key research avenues will include:

Pharmacokinetic Profiling: Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound is a prerequisite for any potential therapeutic application. researchgate.net Studies will need to track its fate in vivo, identifying how it is metabolized and cleared from the body. nih.gov

Mechanism of Action Studies: Research should aim to move beyond observing an effect to understanding how it is caused. For instance, if the compound shows antibacterial activity, studies similar to those on phenylacetic acid could investigate if it disrupts cell membrane integrity, inhibits protein synthesis, or interferes with key metabolic pathways like the TCA cycle. nih.gov

Target Identification and Validation: A primary goal is to identify the specific molecular targets (e.g., enzymes, receptors) with which the compound interacts. nih.gov This is essential for understanding its biological role and for the rational design of more potent and selective derivatives. nih.gov The inherent chirality of biological systems, from proteins to nucleic acids, often leads to enantioselective interactions, making it critical to study the pure (R)-enantiomer. nih.govresearchgate.net

Q & A

Q. Key Considerations :

- Use polarimetric analysis or chiral shift reagents in -NMR to confirm enantiomeric excess (e.g., Mosher’s acid derivatives) .

- Monitor reaction kinetics to avoid racemization under acidic/basic conditions .

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

A multi-technique approach is essential:

Spectroscopy :

- FTIR : Identify ureido C=O stretches (~1680–1700 cm) and phenyl C-H bending (~700 cm) .

- NMR : Use - and -NMR to confirm stereochemistry. For example, diastereotopic protons near the chiral center show splitting in -NMR .

Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement (e.g., Flack parameter < 0.1 confirms (R)-configuration) .

Advanced Tip : Pair ORTEP-III for crystal structure visualization to validate hydrogen bonding in the ureido group .

Advanced: How can researchers resolve contradictions in enantiomeric purity data between chiral HPLC and polarimetry?

Methodological Answer :

Discrepancies may arise from:

- Impurity Interference : Non-chiral impurities (e.g., dimethylurea byproducts) can skew polarimetric readings. Use preparative HPLC to isolate the target compound and re-analyze .

- Solvent Effects : Polarimetry is solvent-dependent. Compare readings in multiple solvents (e.g., chloroform vs. methanol) .

- Calibration Errors : Validate chiral HPLC columns with known standards (e.g., (S)-enantiomer synthesized independently) .

Case Study : In a 2020 study, conflicting data were resolved by cross-validating with -NMR using a fluorine-labeled chiral derivatizing agent .

Advanced: What strategies address discrepancies between X-ray crystallography and NMR-derived structural models?

Methodological Answer :

Discrepancies often stem from:

- Dynamic Effects : NMR captures solution-state conformers, while X-ray shows static crystal packing. Use variable-temperature NMR to assess flexibility .

- Refinement Artifacts : Over-refinement in SHELXL can distort bond lengths. Apply Hirshfeld surface analysis to validate intermolecular interactions .

- Twinning in Crystals : If twinning is suspected (common in chiral compounds), use PLATON’s TWIN law tool to reprocess diffraction data .

Example : A 2010 Acta Crystallographica study resolved mismatched H-bonding patterns by re-examining disorder models in SHELXL .

Advanced: How should researchers design stability studies for this compound under varying pH and temperature conditions?

Q. Methodological Answer :

Experimental Design :

- Forced Degradation : Expose the compound to 0.1 M HCl/NaOH (37°C, 24–72 hrs) and analyze degradation products via LC-MS .

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures and correlate with Arrhenius kinetics .

Analytics :